L-Mannitol-1-13C can be synthesized through various methods, including chemical reduction of L-fructose or D-sorbose using labeled carbon-13 reagents. It is also produced biotechnologically using fermentation processes involving specific strains of bacteria that can metabolize sugars into mannitol .
The synthesis of L-Mannitol-1-13C typically involves the reduction of L-fructose or D-sorbose. The reduction process can be conducted using hydrogenation catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position.
Technical Details:
In industrial settings, L-Mannitol-1-13C is produced through fermentation engineering, utilizing genetically modified strains of bacteria that have been optimized for high-yield production of mannitol .
The molecular structure of L-Mannitol-1-13C is similar to that of regular mannitol but includes a carbon-13 isotope at the first carbon position. Its structural representation can be denoted as:
The isotopic labeling does not significantly alter the compound's physical properties compared to its non-labeled counterpart, allowing it to participate in similar chemical reactions while providing distinct analytical advantages in research applications.
L-Mannitol-1-13C can undergo various chemical reactions typical for sugar alcohols, including oxidation, reduction, and substitution reactions.
Technical Details:
The major products from these reactions may include derivatives such as D-fructose or D-sorbose depending on the specific reaction pathways taken.
L-Mannitol acts primarily as an osmotic diuretic. In biological systems, it elevates blood plasma osmolality, promoting water movement from tissues into plasma, which helps reduce intracranial pressure and cerebral edema. The mechanism involves:
Research indicates that L-Mannitol-1-13C can be used as a biomarker in studies measuring intestinal permeability by analyzing its excretion patterns compared to non-labeled mannitol .
L-Mannitol-1-13C appears as a white crystalline powder with a sweet taste. Key physical properties include:
The chemical properties are consistent with those of sugar alcohols:
L-Mannitol-1-13C has several scientific uses:
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